molecular formula C21H17N3O3S B2358291 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide CAS No. 476458-06-7

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide

Cat. No. B2358291
CAS RN: 476458-06-7
M. Wt: 391.45
InChI Key: UKRRCZVNHBYRLH-CLFYSBASSA-N
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Description

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide is a useful research compound. Its molecular formula is C21H17N3O3S and its molecular weight is 391.45. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

A study by Mansour et al. (2020) explored the synthesis of thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety, including compounds related to (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide. These compounds demonstrated significant antimicrobial and antiproliferative activities, with one derivative showing a notable inhibitory effect on HCT-116 cancer cells (Mansour et al., 2020).

Crystal Structure and Chemical Properties

Kumara et al. (2018) synthesized a novel pyrazole derivative closely related to the compound of interest. They conducted detailed structural analysis using X-ray crystallography and discussed the molecule's properties based on its crystal and molecular structure (Kumara et al., 2018).

KCNQ2 Opener Activity

Research by Wu et al. (2004) described the synthesis and activity of N-(1-benzo[1,3]dioxol-5-yl-ethyl)-acrylamides, which are structurally similar to the queried compound. These acrylamides were identified as potent KCNQ2 openers, showing activity in reducing neuronal hyperexcitability (Wu et al., 2004).

Antimicrobial Assessment

Elmagd et al. (2017) used thiosemicarbazide derivatives, structurally related to the compound , as building blocks in the synthesis of various heterocyclic compounds. These synthesized compounds were tested for their antimicrobial activity, highlighting their potential in this field (Elmagd et al., 2017).

properties

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-(2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O3S/c25-20(9-7-14-6-8-18-19(10-14)27-13-26-18)22-21-16-11-28-12-17(16)23-24(21)15-4-2-1-3-5-15/h1-10H,11-13H2,(H,22,25)/b9-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKRRCZVNHBYRLH-CLFYSBASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)C=CC4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2=C(N(N=C2CS1)C3=CC=CC=C3)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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